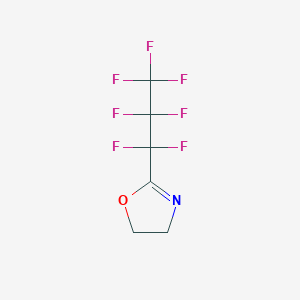
2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of the heptafluoropropyl group imparts significant stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of heptafluoropropyl bromide with 4,5-dihydro-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluoropropyl oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazoles.
Scientific Research Applications
2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a probe in biological assays.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group enhances the compound’s ability to interact with various biological molecules, potentially affecting enzyme activity and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: A perfluorinated compound with similar stability and reactivity.
Heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether: Another fluorinated compound with comparable chemical properties.
Uniqueness
2-(Heptafluoropropyl)-4,5-dihydro-1,3-oxazole is unique due to its specific structure, which combines the stability of the heptafluoropropyl group with the reactivity of the oxazole ring. This combination makes it particularly valuable for applications requiring both stability and reactivity.
Properties
CAS No. |
2499-91-4 |
|---|---|
Molecular Formula |
C6H4F7NO |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H4F7NO/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h1-2H2 |
InChI Key |
DWHQJBZGNNMESK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
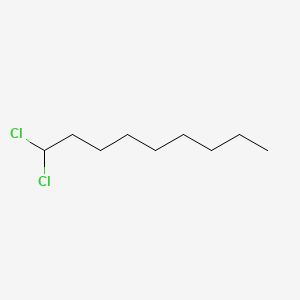
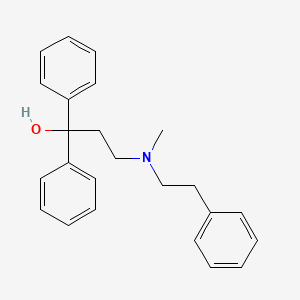

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
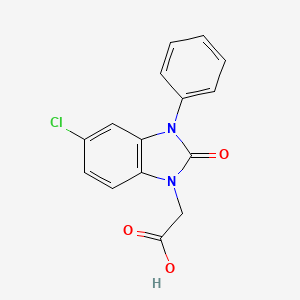

![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
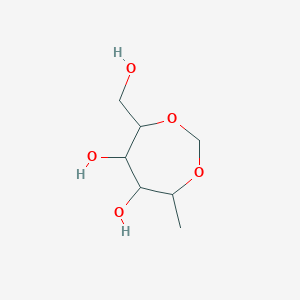

![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
